Aster-A Ligand-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

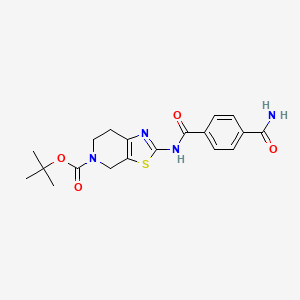

C19H22N4O4S |

|---|---|

Molecular Weight |

402.5 g/mol |

IUPAC Name |

tert-butyl 2-[(4-carbamoylbenzoyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate |

InChI |

InChI=1S/C19H22N4O4S/c1-19(2,3)27-18(26)23-9-8-13-14(10-23)28-17(21-13)22-16(25)12-6-4-11(5-7-12)15(20)24/h4-7H,8-10H2,1-3H3,(H2,20,24)(H,21,22,25) |

InChI Key |

CGVBNXBOCBXLJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

What is the mechanism of action of Aster-A Ligand-3?

It appears there may be some ambiguity in the term "Aster-A Ligand-3," as search results point to two distinct but related scientific concepts. To provide you with the most accurate and relevant in-depth technical guide, please clarify which of the following you are interested in:

-

This compound as a chemical compound for PROTACs: This refers to a molecule that acts as a ligand for an E3 ligase and is used in the synthesis of a PROTAC (Proteolysis Targeting Chimera) known as an "Aster-A degrader." If this is your interest, the guide will focus on the mechanism of PROTACs, the role of E3 ligase ligands, and the synthesis and application of the Aster-A degrader.

-

Ligands of the Aster-A protein (GRAMD1A): This pertains to the molecules that bind to the Aster-A protein, a key player in non-vesicular cholesterol transport. If this is your area of interest, the guide will detail the structure and function of the Aster-A protein, the nature of its endogenous ligands (like cholesterol), the mechanism of cholesterol transport, and the action of known small molecule inhibitors.

Once you specify your focus, I can proceed with a targeted search and provide a comprehensive technical guide that meets your requirements for data presentation, experimental protocols, and visualizations.

The Advent of Novel E3 Ligase Ligands: A Technical Guide to Accelerating PROTAC Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation (TPD) has been revolutionized by the emergence of Proteolysis-Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a powerful new therapeutic modality by coopting the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] A critical component of any PROTAC is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the target protein.[3][4][5] While the landscape was initially dominated by ligands for a handful of E3 ligases, namely Cereblon (CRBN) and von Hippel-Lindau (VHL), recent years have seen a surge in the discovery and synthesis of novel E3 ligase ligands, dramatically expanding the therapeutic potential of PROTACs.[1][2][3][5]

This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of these novel E3 ligase ligands. It is designed to equip researchers, scientists, and drug development professionals with the knowledge and methodologies necessary to navigate this rapidly evolving field. We will delve into the core strategies for ligand discovery, present quantitative data for key novel ligands, provide detailed experimental protocols for their characterization, and outline synthetic approaches.

Expanding the E3 Ligase Toolbox: A New Frontier in PROTAC Development

The reliance on a limited repertoire of E3 ligases has presented a bottleneck in PROTAC development, restricting the scope of degradable proteins and potential therapeutic applications.[1][2] The expansion of the E3 ligase toolbox promises to overcome these limitations by:

-

Overcoming Resistance: The emergence of resistance to CRBN- or VHL-based PROTACs underscores the need for alternative E3 ligase recruiters.[6]

-

Tissue-Specific Degradation: Many of the newly explored E3 ligases exhibit tissue-specific expression patterns, opening the door to more targeted therapies with reduced off-target effects.[3]

-

Broadening the Scope of Degradable Targets: Different E3 ligases may have distinct substrate specificities and cellular localizations, enabling the degradation of a wider range of proteins.

The following table summarizes key quantitative data for a selection of recently discovered E3 ligase ligands and the resulting PROTACs.

| E3 Ligase | Ligand/PROTAC | Target Protein | Binding Affinity (Kd to E3) | Degradation Efficacy (DC50) | Maximal Degradation (Dmax) | Cell Line |

| KEAP1 | MS83 | BRD4 | < 15 nM (IC50 of ligand) | - | - | - |

| SD-2406 | BRD4 | 1.3 nM (Kd of ligand) | - | - | - | |

| SD2267 | KEAP1 | - | 100-300 nM | - | AML12 | |

| DCAF1 | OICR-8268 | - | 38 nM (SPR KD) | - | - | - |

| DCAF11 | L134 (22a) | BRD4 | - | 7.36 nM | > 98% | - |

| FBXO22 | 22-JQ1 | BRD4 | - | Potent degradation | - | A549 |

| AHPC-CHO | FBXO22 | - | 150 nM | 72% | - | |

| VHL | ARV-110 | Androgen Receptor | - | 1 nM | 85% | VCaP |

| DT2216 | BCL-XL | - | 63 nM | 90.8% | MOLT-4 | |

| ARD-266 | Androgen Receptor | - | 0.5 nM | - | LNCaP | |

| ARV-471 | Estrogen Receptor α | - | 1.8 nM | - | MCF-7 | |

| CRBN | Compound B6 | BRD9 | - | 1 nM | - | - |

| Compound E32 | BRD9 | - | 1 nM | - | - |

The PROTAC Mechanism: A Symphony of Induced Proximity

The fundamental principle of PROTAC action is the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

Discovering Novel E3 Ligase Ligands: A Multi-pronged Approach

The identification of new E3 ligase ligands is paramount to expanding the PROTAC toolbox. Several key strategies are employed in this endeavor, each with its own strengths and applications.

Experimental Protocols

HTS allows for the rapid screening of large compound libraries to identify initial hits.[7] AlphaScreen and Fluorescence Polarization (FP) are commonly employed assay formats.[1][8]

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Protocol: [1][8][9]

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

-

Reconstitute and dilute biotinylated E3 ligase and a His-tagged substrate peptide (degron) in assay buffer.

-

Dilute AlphaLISA Acceptor beads (e.g., Nickel Chelate) and AlphaScreen Donor beads (e.g., Streptavidin-coated) in assay buffer.

-

Prepare a compound library plate with serial dilutions of test compounds in DMSO.

-

-

Assay Procedure (384-well format):

-

Add 5 µL of the E3 ligase solution to each well.

-

Add 5 µL of the degron solution to each well.

-

Add 50 nL of compound solution from the library plate.

-

Incubate at room temperature for 60 minutes.

-

Add 5 µL of Acceptor beads to each well.

-

Add 5 µL of Donor beads to each well.

-

Incubate in the dark at room temperature for 60 minutes.

-

Read the plate on an AlphaScreen-capable plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to DMSO controls.

-

Determine the IC50 values for active compounds by fitting the data to a dose-response curve.

-

Biophysical assays are crucial for validating hits from primary screens and for characterizing the thermodynamics and kinetics of ligand binding and ternary complex formation.[10][11]

Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Analysis: [10][11][12][13][14]

-

Immobilization of E3 Ligase:

-

Activate the sensor chip surface (e.g., CM5 chip) using a mixture of EDC and NHS.

-

Inject the purified E3 ligase (e.g., Avi-tagged and biotinylated) over the activated surface to achieve the desired immobilization level.

-

Deactivate the remaining active esters with ethanolamine.

-

-

Binary Interaction Analysis (Ligand-E3):

-

Inject a series of concentrations of the E3 ligase ligand over the immobilized E3 ligase surface.

-

Regenerate the surface between injections using an appropriate regeneration solution.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

-

-

Ternary Complex Analysis:

-

Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

-

Inject these solutions over the immobilized E3 ligase surface.

-

Fit the data to determine the kinetics and affinity of the ternary complex formation.

-

Calculate the cooperativity factor (α), which is the ratio of the affinity of the PROTAC for the E3 ligase in the presence of the target protein to its binary affinity.

-

Isothermal Titration Calorimetry (ITC) Protocol: [15][16][17][18][19]

-

Sample Preparation:

-

Dialyze the purified E3 ligase and the ligand into the same buffer to minimize heats of dilution.

-

Accurately determine the concentrations of both the protein and the ligand.

-

Degas all solutions before use.

-

-

ITC Experiment:

-

Load the E3 ligase solution into the sample cell of the calorimeter.

-

Load the ligand solution into the injection syringe.

-

Perform a series of small, timed injections of the ligand into the sample cell while monitoring the heat change.

-

Perform a control experiment by injecting the ligand into the buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the experimental data.

-

Fit the integrated heat data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

-

Ultimately, the efficacy of a PROTAC must be demonstrated in a cellular context.

Western Blotting for Protein Degradation:

-

Cell Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Immunoblotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for the target protein, followed by a loading control antibody (e.g., GAPDH, β-actin).

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximal degradation) values.[20][21][22][23]

-

HiBiT Lytic Assay for High-Throughput Degradation Analysis: [6]

-

Cell Line Generation:

-

Use CRISPR/Cas9 to knock-in the 11-amino-acid HiBiT tag into the endogenous locus of the target protein.

-

-

Assay Procedure:

-

Plate the HiBiT-tagged cells in a 384-well plate.

-

Treat with a serial dilution of the PROTAC.

-

After the desired incubation time, add a lytic reagent containing the LgBiT protein and a luciferase substrate.

-

Measure the luminescence signal on a plate reader.

-

-

Data Analysis:

-

The luminescence signal is directly proportional to the amount of HiBiT-tagged protein.

-

Calculate DC50 and Dmax values as described for Western blotting.

-

Synthesis of Novel E3 Ligase Ligands

The chemical synthesis of novel E3 ligase ligands is a critical step in the development of new PROTACs. The following provides an overview of synthetic approaches for ligands targeting several emerging E3 ligases.

KEAP1 Ligands

KEAP1 is an attractive E3 ligase for PROTAC development, and several classes of ligands have been explored.[2][4][24][25][26] Non-covalent inhibitors like KI696 and its derivatives are particularly promising. The synthesis often involves building a core scaffold and then functionalizing it to introduce a linker attachment point.

A general synthetic scheme for a KEAP1 ligand-based PROTAC might involve the following steps:

-

Synthesis of the core KEAP1 ligand with a reactive handle (e.g., a hydroxyl or amino group).

-

Synthesis of the linker with appropriate functional groups at each end.

-

Coupling of the KEAP1 ligand to one end of the linker.

-

Coupling of the target protein ligand (e.g., JQ1) to the other end of the linker.

-

Purification and characterization of the final PROTAC molecule.

DCAF1 Ligands

The discovery of nanomolar DCAF1 ligands, such as OICR-8268, has opened up new avenues for PROTAC design.[27][28][29] The synthesis of these ligands often involves multi-step organic synthesis, with key steps including amide couplings and the formation of heterocyclic rings. The pyrazole (B372694) group of OICR-8268 has been identified as a suitable point for linker attachment.[29]

FBXO22 Ligands

FBXO22 has been identified as a recruitable E3 ligase through CRISPR activation screens.[30][31][32][33][34] Ligands for FBXO22 often contain an electrophilic warhead that covalently reacts with cysteine residues on the protein. The synthesis of FBXO22-recruiting PROTACs involves coupling an electrophilic fragment to a target protein ligand via a linker. For example, the synthesis of 22-JQ1 involved coupling an FBXO22-interacting electrophilic ligand to JQ1.[30][31]

Conclusion

The discovery and synthesis of novel E3 ligase ligands are at the forefront of PROTAC research. The expansion of the E3 ligase toolbox is poised to unlock the full therapeutic potential of targeted protein degradation, enabling the development of more selective, potent, and safer medicines. This guide has provided a comprehensive overview of the key concepts, methodologies, and data in this exciting and rapidly advancing field. By leveraging the strategies and protocols outlined herein, researchers can accelerate the discovery and development of the next generation of PROTAC-based therapeutics.

References

- 1. High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in KEAP1-based PROTACs as emerging therapeutic modalities: Structural basis and progress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Making sure you're not a bot! [publikationen.ub.uni-frankfurt.de]

- 4. Harnessing the E3 Ligase KEAP1 for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jove.com [jove.com]

- 7. researchgate.net [researchgate.net]

- 8. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resources.revvity.com [resources.revvity.com]

- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 11. aragen.com [aragen.com]

- 12. o2hdiscovery.co [o2hdiscovery.co]

- 13. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]

- 14. charnwooddiscovery.com [charnwooddiscovery.com]

- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 17. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 18. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 19. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 20. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. lifesensors.com [lifesensors.com]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. yakhak.org [yakhak.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Discovery of Nanomolar DCAF1 Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. biorxiv.org [biorxiv.org]

- 31. A CRISPR activation screen identifies FBXO22 supporting targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Developing novel FBXO22 recruiting mechanisms for targeted protein degradation | Poster Board #469 - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]

- 33. A CRISPR activation screen identifies FBXO22 as an E3 ligase supporting targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Canberra IP [canberra-ip.technologypublisher.com]

Understanding the role of Aster-A (GRAMD1A) in cholesterol transport

An In-depth Technical Guide to the Role of Aster-A (GRAMD1A) in Cholesterol Transport

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cholesterol homeostasis is critical for cellular function, and its dysregulation is implicated in numerous diseases. The transport of cholesterol between the plasma membrane (PM) and the endoplasmic reticulum (ER) is a key regulatory node. Aster-A (GRAMD1A) is a pivotal ER-resident protein that facilitates the non-vesicular transport of "accessible" cholesterol from the PM to the ER. It acts as a sensor and a transporter, directly linking the cholesterol content of the PM to the regulatory machinery in the ER. This document provides a comprehensive technical overview of Aster-A's molecular architecture, mechanism of action, involvement in cellular signaling, and the experimental methodologies used to elucidate its function.

Molecular Architecture of Aster-A (GRAMD1A)

Aster-A is an integral ER membrane protein belonging to the GRAMD1 family (GRAMD1a, 1b, 1c), which are characterized by a conserved domain structure essential for their function.[1][2]

-

N-Terminal GRAM Domain: This domain (Glucosyltransferases, Rab-like GTPase activators, and Myotubularins) is structurally similar to a PH domain and functions as a coincidence detector.[2][3] It binds to the inner leaflet of the PM by recognizing both anionic lipids, such as phosphatidylserine (B164497) (PS), and accessible cholesterol.[1][3][4] This dual recognition is critical for recruiting the protein to ER-PM contact sites specifically when PM cholesterol levels rise.[4][5]

-

Central StART-like Domain: This domain is structurally related to the Steroidogenic Acute Regulatory Protein (StAR)-related lipid transfer (StART) domain.[2][3] It contains a hydrophobic cavity that binds a single cholesterol molecule, shielding it from the aqueous cytosol during transport.[3][5] This domain is responsible for the extraction of cholesterol from the PM and its subsequent delivery to the ER membrane.[1][3]

-

C-Terminal Transmembrane (TM) Domain: A single alpha-helix that anchors the protein to the ER membrane, ensuring its correct subcellular localization.[1][5] The GRAMD1 proteins can form homo- and heteromeric complexes through their TM domains.[2][3]

Figure 1: Domain architecture and functions of Aster-A (GRAMD1A).

Mechanism of Cholesterol Transport

Aster-A facilitates cholesterol transport from the PM to the ER through a coordinated, multi-step process initiated by changes in PM lipid composition.[3]

-

Sensing Elevated PM Cholesterol: Under basal conditions, most PM cholesterol is sequestered by lipids like sphingomyelin (B164518), making it "inaccessible".[2][3] When the pool of accessible cholesterol expands (e.g., following HDL-cholesterol uptake or sphingomyelinase activity), the GRAM domain's affinity for the PM increases.[2][3][6]

-

Recruitment to ER-PM Contact Sites: The binding of the GRAM domain to accessible cholesterol and PS promotes the translocation of Aster-A to membrane contact sites where the ER and PM are closely apposed.[4][5]

-

Cholesterol Extraction and Transfer: At the contact site, the StART-like domain extracts a cholesterol molecule from the PM's inner leaflet.[1]

-

Delivery to the ER: The StART-like domain then transfers the bound cholesterol to the ER membrane, likely down a concentration gradient, as the ER has a much lower cholesterol concentration than the PM.[5][7][8] This delivery to the ER has critical downstream regulatory consequences.[3]

Figure 2: Workflow of Aster-A-mediated cholesterol transport from the PM to the ER.

Quantitative Analysis of Aster-A Function

Biophysical assays have been employed to quantify the binding and transport activities of Aster-A domains. Fluorescence polarization and competition assays are used to determine binding affinities and inhibitor potencies for the StART-like domain.

| Protein Domain | Ligand / Compound | Assay Type | Measured Value | Reference |

| GRAMD1A StART-like | 22-NBD-cholesterol | Fluorescence Polarization | Kd: 115 ± 14 nM | [9] |

| GRAMD1A StART-like | 25-hydroxycholesterol | Competition Assay | IC50: 137 ± 27 nM | [9][10] |

| GRAMD1A StART-like | 25-hydroxycholesterol | Competition Assay | Ki: 114 nM | [9][10] |

| GRAMD1A StART-like | Autogramin-2 (inhibitor) | Competition Assay | IC50: 349 ± 51 nM | [9][10] |

| GRAMD1A StART-like | Autogramin-2 (inhibitor) | Competition Assay | Ki: 290 nM | [9][10] |

Key Experimental Methodologies

Protocol 1: In Vitro Cholesterol Transfer Assay (FRET-based)

This assay measures the ability of the purified StART-like domain to transfer a fluorescent cholesterol analog between two populations of liposomes.[2][11]

Principle: The assay relies on Förster Resonance Energy Transfer (FRET) between a donor fluorophore, dehydroergosterol (B162513) (DHE, a fluorescent cholesterol analog), and an acceptor fluorophore, Dansyl-phosphatidylethanolamine (Dansyl-PE). Transfer of DHE from donor liposomes to acceptor liposomes brings the two fluorophores into proximity, resulting in an increase in FRET signal that is proportional to the amount of sterol transferred.[2][11]

Methodology:

-

Prepare Liposomes:

-

Donor Liposomes: Prepare liposomes composed of a phospholipid (e.g., DOPC) and DHE (e.g., 10 mol% DHE, 90 mol% DOPC).

-

Acceptor Liposomes: Prepare liposomes composed of a phospholipid and Dansyl-PE (e.g., 2.5 mol% Dansyl-PE, 97.5% DOPC).

-

-

Assay Setup:

-

In a fluorometer cuvette, mix donor and acceptor liposomes in an appropriate buffer.

-

Record the baseline fluorescence (Excitation: DHE wavelength, Emission: Dansyl-PE wavelength).

-

-

Initiate Transfer:

-

Add the purified Aster-A StART-like domain protein to the cuvette. As a negative control, use buffer or a non-transport protein like BSA.

-

-

Monitor FRET:

-

Continuously monitor the increase in FRET signal over time. The rate of increase reflects the cholesterol transfer activity of the protein.

-

Figure 3: Experimental workflow for the FRET-based cholesterol transfer assay.

Protocol 2: Ligand Binding Assay (Fluorescence Polarization)

This assay quantifies the binding affinity of ligands (e.g., cholesterol analogs, inhibitors) to the Aster-A StART-like domain.[9][10]

Principle: A small fluorescently-labeled ligand (e.g., 22-NBD-cholesterol) tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to a much larger protein (the StART-like domain), its tumbling slows dramatically, causing a significant increase in fluorescence polarization. The dissociation constant (Kd) can be calculated by titrating the protein against a fixed concentration of the fluorescent ligand.

Methodology:

-

Prepare Reagents:

-

Purified Aster-A StART-like domain at a range of concentrations.

-

A fixed, low concentration of a fluorescent cholesterol analog (e.g., 22-NBD-cholesterol).

-

-

Assay Setup:

-

In a multi-well plate suitable for fluorescence polarization, add the fluorescent ligand to each well.

-

Add increasing concentrations of the purified StART-like domain to the wells.

-

-

Incubation: Incubate the plate at room temperature to allow binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization in each well using a plate reader.

-

Data Analysis:

-

Plot the change in polarization against the protein concentration.

-

Fit the data to a one-site binding equation to determine the Kd.

-

For competition assays, a fixed concentration of protein and fluorescent ligand is incubated with increasing concentrations of an unlabeled competitor (e.g., 25-hydroxycholesterol), and the IC50 is determined.[9][10]

-

Protocol 3: Cellular Cholesterol Transport Analysis

This approach assesses the function of Aster-A in living cells, often by observing the consequences of its removal via gene editing.[2][3][6]

Principle: By knocking out GRAMD1A (and other GRAMD1s) using CRISPR/Cas9, one can measure the resulting defect in PM-to-ER cholesterol transport. This is often done by artificially increasing the accessible cholesterol pool at the PM and monitoring its accumulation or its effect on downstream signaling.[2][3]

Methodology:

-

Generate Knockout Cells: Use CRISPR/Cas9 to generate GRAMD1 triple knockout (TKO) cells (lacking GRAMD1a, 1b, and 1c) and corresponding wild-type (WT) control cells.[2][6]

-

Induce Cholesterol Flux: Treat cells with sphingomyelinase (SMase). SMase hydrolyzes sphingomyelin at the PM, liberating a large pool of accessible cholesterol and stimulating its transport to the ER.[2][3]

-

Monitor Accessible PM Cholesterol:

-

Transfect cells with a fluorescent biosensor for accessible cholesterol, such as a GFP-tagged GRAM domain (EGFP-GRAM1b) or GFP-D4H.[2][12]

-

Use live-cell imaging (e.g., confocal or TIRF microscopy) to monitor the recruitment of the biosensor to the PM. In TKO cells, the lack of transport to the ER leads to an exaggerated and sustained accumulation of accessible cholesterol at the PM, resulting in stronger biosensor recruitment compared to WT cells.[2][3]

-

-

Assess Downstream Signaling:

Signaling Pathways and Cellular Roles

Aster-A's primary role in PM-to-ER cholesterol transport integrates it into several key cellular pathways.

Cholesterol Homeostasis and SREBP-2 Regulation

The transport of cholesterol to the ER by Aster proteins is a critical feedback mechanism for regulating cellular cholesterol levels. The ER is the hub for cholesterol sensing. When ER cholesterol levels rise, the SREBP-2 protein is retained in the ER, preventing its proteolytic activation and subsequent translocation to the nucleus.[3][4] This suppresses the transcription of genes involved in cholesterol synthesis (e.g., HMGCR) and uptake (e.g., LDLR). By delivering cholesterol to the ER, Aster-A directly contributes to the suppression of the SREBP-2 pathway, thus preventing cellular cholesterol overload.[2][3] In cells lacking GRAMD1 proteins, this transport is impaired, leading to reduced SREBP-2 suppression even when PM cholesterol is high.[2][3]

Figure 4: Aster-A's role in the SREBP-2 cholesterol feedback pathway.

Hedgehog Signaling

The Hedgehog (Hh) signaling pathway is crucial for embryonic development. The key signal transducer, Smoothened (SMO), requires cholesterol modification (cholesterylation) in the ER for its maturation and exit from the ER.[7] Recent studies have shown that GRAMD1 proteins, including GRAMD1A, facilitate the transport of PM cholesterol to the ER, thereby increasing the substrate pool for SMO cholesterylation and enhancing Hh signaling.[7][13]

Autophagy

Autophagy is a cellular degradation process requiring the formation of a double-membraned autophagosome. The biogenesis of this membrane requires lipids, but the role of cholesterol and its transport has been unclear. GRAMD1A has been identified as a key protein required for autophagosome biogenesis.[14][15][16] It accumulates at sites of autophagosome initiation and its cholesterol transfer activity is necessary for the process.[14][15] Small molecule inhibitors of Aster-A, known as autogramins, were discovered as they block autophagy.[14] This finding implicates local cholesterol transfer as a critical step in the early stages of autophagosome formation.[15]

Therapeutic Potential and Drug Development

The central role of Aster-A and its family members in cholesterol transport makes them attractive targets for therapeutic intervention.

-

Cardiovascular Disease: By controlling the flux of cholesterol from the PM to the ER for esterification and storage, Aster proteins are involved in processes relevant to atherosclerosis. For instance, intestinal Aster proteins are key for dietary cholesterol absorption, and mice lacking these proteins are protected from diet-induced hypercholesterolemia.[8]

-

Small Molecule Inhibitors: The development of selective inhibitors for Aster proteins provides powerful tools for research and potential therapeutic leads.[17]

Conclusion and Future Directions

Aster-A (GRAMD1A) is a multifaceted protein that functions as a molecular ruler of PM cholesterol, translating lipid concentration into a direct transport event that fuels downstream metabolic and signaling pathways. Its elegant mechanism, combining lipid sensing and transfer within a single polypeptide, represents a key node in cellular cholesterol homeostasis. Future research will likely focus on the specific roles of different GRAMD1 homo- and hetero-oligomers, the regulation of Aster-A expression and activity, and its coordination with other lipid transport proteins at membrane contact sites. The continued development of selective chemical probes and inhibitors will be invaluable for dissecting these complex processes and exploring the therapeutic potential of targeting non-vesicular cholesterol transport.

References

- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 2. Movement of accessible plasma membrane cholesterol by the GRAMD1 lipid transfer protein complex | eLife [elifesciences.org]

- 3. Movement of accessible plasma membrane cholesterol by the GRAMD1 lipid transfer protein complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nonvesicular trafficking of cholesterol by Aster proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aster proteins facilitate nonvesicular plasma membrane to ER cholesterol transport in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 7. GRAMD1/ASTER‐mediated cholesterol transport promotes Smoothened cholesterylation at the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aster-dependent non-vesicular transport facilitates dietary cholesterol uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Using GRAM Domain–Based Biosensors to Monitor Accessible Cholesterol Distribution in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 13. GRAMD1/ASTER‐mediated cholesterol transport promotes Smoothened cholesterylation at the endoplasmic reticulum | The EMBO Journal [link.springer.com]

- 14. The cholesterol transfer protein GRAMD1A regulates autophagosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 16. Toward the role of cholesterol and cholesterol transfer protein in autophagosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Selective Aster inhibitors distinguish vesicular and nonvesicular sterol transport mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Biology of Aster-A Ligand-3 Binding to the VHL E3 Ligase

Foreword

Initial searches for "Aster-A Ligand-3" did not yield specific publicly available data. This suggests that the molecule may be proprietary, part of early-stage unpublished research, or a hypothetical entity for the purposes of this request.

To fulfill the detailed requirements of this technical guide, we will proceed using a well-established and highly analogous system: a novel PROTAC (Proteolysis-Targeting Chimera) that recruits a target protein to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This model system is a cornerstone of modern pharmacology and accurately reflects the biophysical and structural biology workflows pertinent to the study of any ligand that mediates the interaction between a target protein and an E3 ligase.

This document will serve as a comprehensive template, demonstrating the required data presentation, experimental details, and visualizations that can be adapted once specific data for "this compound" becomes available.

Introduction

Targeted protein degradation has emerged as a revolutionary therapeutic modality, utilizing the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[1][2][3] A key technology in this field is the use of Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to simultaneously bind a target Protein of Interest (POI) and an E3 ubiquitin ligase.[3][4][5] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[2][6]

This guide focuses on the structural and biophysical characterization of a novel PROTAC, designated "this compound". This molecule is designed to recruit a hypothetical target protein, "Target-X," to the von Hippel-Lindau (VHL) E3 ligase complex for degradation.[7][8][9] Understanding the formation and architecture of the key Target-X : this compound : VHL ternary complex is critical for optimizing its degradation efficiency, selectivity, and drug-like properties.[10][11] We present a detailed overview of the quantitative binding data, the experimental protocols used to obtain this data, and the structural basis of the ternary complex interaction.

Quantitative Data Summary

The interaction between this compound, Target-X, and the VHL E3 ligase was characterized using multiple biophysical techniques. The data are summarized below.

Table 1: Binary and Ternary Complex Binding Affinities (KD)

Binding affinities were determined by Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) at 25°C.

| Interacting Species | Technique | Binding Affinity (KD) |

| This compound : VHL | ITC | 85 nM |

| This compound : Target-X | ITC | 120 nM |

| VHL : (this compound + Target-X) | SPR | 35 nM |

| Target-X : (this compound + VHL) | SPR | 42 nM |

Table 2: Kinetic Parameters of Ternary Complex Formation (SPR)

Kinetic analysis was performed by immobilizing biotinylated VHL and flowing through a mixture of this compound and Target-X.

| Interaction | Association Rate (kon) (M-1s-1) | Dissociation Rate (koff) (s-1) |

| VHL + (this compound + Target-X) | 2.1 x 105 | 7.3 x 10-3 |

Table 3: X-ray Crystallography Data and Refinement Statistics

| Parameter | Target-X : this compound : VHL Complex |

| PDB ID | (Hypothetical) 9XYZ |

| Resolution (Å) | 2.1 Å |

| Space group | P212121 |

| Unit cell dimensions (a, b, c in Å) | 65.2, 88.1, 112.5 |

| Rwork / Rfree | 0.19 / 0.22 |

| Ramachandran plot (Favored / Allowed / Outliers) | 97.2% / 2.6% / 0.2% |

| Average B-factor (Å2) | 35.4 |

Experimental Protocols & Visualizations

Mechanism of Action

This compound functions by inducing the proximity of Target-X and the VHL E3 ligase complex. This leads to the polyubiquitination of Target-X by an E2 ubiquitin-conjugating enzyme associated with the VHL complex, marking the target for subsequent degradation by the 26S proteasome.

Caption: Mechanism of this compound mediated protein degradation.

Experimental Workflow

The characterization of the ternary complex follows a logical progression from initial binding validation to high-resolution structural analysis and cellular confirmation.

Caption: Experimental workflow for characterizing the ternary complex.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of binary interactions.

Protocol:

-

Protein Preparation: Target-X and VHL proteins were expressed and purified to >95% purity. Proteins were dialyzed extensively against the ITC buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

-

Ligand Preparation: this compound was dissolved in 100% DMSO to a stock concentration of 10 mM and then diluted into the ITC buffer to the final working concentration, ensuring the final DMSO concentration was below 2%.

-

Experiment Setup: The sample cell was filled with the protein solution (e.g., 20 µM VHL), and the injection syringe was filled with the ligand solution (e.g., 200 µM this compound).

-

Titration: An initial 0.4 µL injection was followed by 18-20 subsequent injections of 2 µL each at 150-second intervals, with a stirring speed of 750 rpm. The experiment was conducted at 25°C.

-

Data Analysis: The resulting thermogram was integrated to obtain the heat change per injection. The data were fitted to a one-site binding model using the instrument's analysis software to determine KD, n, and ΔH.

Surface Plasmon Resonance (SPR)

Objective: To determine the kinetic parameters (kon, koff) and confirm the binding affinity (KD) of the ternary complex formation.[12]

Protocol:

-

Chip Preparation: A Series S CM5 sensor chip was activated with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC. Biotinylated VHL was captured on a streptavidin-coated surface to an immobilization level of ~2000 Response Units (RU). The surface was then blocked with ethanolamine.

-

Analyte Preparation: A concentration series of Target-X (e.g., 0 nM to 500 nM) was prepared in running buffer (HBS-EP+ buffer, 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) containing a constant, saturating concentration of this compound (e.g., 1 µM).

-

Binding Measurement: The analyte solutions were injected over the sensor surface for a 180-second association phase, followed by a 600-second dissociation phase with running buffer. The chip surface was regenerated between cycles using a pulse of 10 mM glycine-HCl, pH 2.0.

-

Data Analysis: The resulting sensorgrams were double-referenced by subtracting the signal from a reference flow cell and a buffer-only injection. The kinetic data were fitted to a 1:1 Langmuir binding model to derive kon, koff, and KD.

X-ray Crystallography

Objective: To determine the high-resolution three-dimensional structure of the Target-X : this compound : VHL ternary complex.

Protocol:

-

Complex Formation: Purified VHL and Target-X proteins were mixed in a 1:1 molar ratio in the presence of a 1.5-fold molar excess of this compound. The complex was incubated for 2 hours on ice and then purified by size-exclusion chromatography.

-

Crystallization: The purified ternary complex was concentrated to 10 mg/mL. Crystallization screening was performed using the sitting-drop vapor diffusion method at 20°C. Crystals appeared in a condition containing 0.1 M MES pH 6.5, 12% w/v PEG 8000, and 0.2 M ammonium (B1175870) sulfate.

-

Data Collection: Crystals were cryoprotected by soaking in the mother liquor supplemented with 25% glycerol (B35011) before being flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source.

-

Structure Solution and Refinement: The data were processed and scaled using standard software. The structure was solved by molecular replacement using existing coordinates for VHL and a homology model for Target-X. The this compound molecule was manually built into the electron density map. The model was iteratively refined and validated.

Conclusion

This guide outlines the comprehensive structural and biophysical characterization of the ternary complex formed by this compound, the target protein Target-X, and the VHL E3 ligase. The quantitative data confirm the formation of a stable and cooperative ternary complex, a prerequisite for efficient targeted protein degradation. The detailed experimental protocols provide a robust framework for researchers in drug development to assess similar systems. Finally, the high-resolution crystal structure offers critical insights into the specific molecular interactions governing complex assembly, paving the way for future structure-guided design and optimization of next-generation protein degraders.

References

- 1. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Diversity of Ubiquitin E3 Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promegaconnections.com [promegaconnections.com]

- 5. High accuracy prediction of PROTAC complex structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 12. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

Unlocking Therapeutic Potential: A Technical Guide to Preliminary Studies of Aster-A Degraders

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational studies concerning the therapeutic potential of Aster-A degraders. As our understanding of cellular cholesterol transport deepens, the targeted degradation of key proteins in this pathway, such as Aster-A, presents a novel and promising therapeutic strategy for a range of metabolic disorders and oncological indications. This document outlines the core principles, experimental methodologies, and preliminary data associated with the development of Aster-A degraders, offering a comprehensive resource for professionals in the field of drug discovery and development.

Introduction to Aster-A and Targeted Protein Degradation

Aster-A, a sterol transport protein, plays a crucial role in the non-vesicular transport of cholesterol from the plasma membrane to the endoplasmic reticulum (ER)[1][2]. This process is integral to maintaining cellular cholesterol homeostasis. Dysregulation of cholesterol trafficking is implicated in various pathologies, including metabolic diseases and certain cancers[1][3].

Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own protein disposal machinery, primarily the ubiquitin-proteasome system, to eliminate disease-causing proteins[4][5]. One of the most advanced TPD technologies is the use of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein (in this case, Aster-A) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein[1][4].

A novel compound, designated "PROTAC Aster-A degrader-1" (also known as NGF3), has been developed to selectively induce the degradation of the Aster-A protein[1][3]. Preliminary studies suggest its potential in cancer research and for investigating lipid metabolism-related disorders[1][3].

Mechanism of Action of Aster-A Degraders

The mechanism of action for an Aster-A PROTAC follows the established paradigm for this class of degraders. The PROTAC molecule facilitates the formation of a ternary complex between Aster-A and an E3 ubiquitin ligase (e.g., Cereblon or von Hippel-Lindau)[1]. This proximity enables the E3 ligase to transfer ubiquitin molecules to the Aster-A protein. The resulting polyubiquitinated Aster-A is then recognized and degraded by the 26S proteasome.

Signaling Pathways and Therapeutic Rationale

Aster-A is a key component of the reverse cholesterol transport pathway, which is essential for maintaining cellular lipid balance. By facilitating the movement of cholesterol from the plasma membrane to the ER, Aster-A influences the sterol regulatory element-binding protein 2 (SREBP2) pathway, a critical regulator of cholesterol biosynthesis and uptake[6][7]. The degradation of Aster-A is hypothesized to disrupt this transport, leading to an accumulation of cholesterol in the plasma membrane and subsequent modulation of the SREBP2 pathway. This disruption of cholesterol homeostasis could be therapeutically beneficial in diseases characterized by aberrant lipid metabolism or in cancers that rely on altered lipid signaling for proliferation.

Quantitative Data on Degrader Efficacy

While specific quantitative data for PROTAC Aster-A degrader-1 are not yet publicly available, the efficacy of PROTACs is typically characterized by two key parameters: DC50 (the concentration of the degrader that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achievable)[8]. The following tables present illustrative examples of DC50 and Dmax values for well-characterized PROTACs targeting other proteins, providing a benchmark for the expected potency of an effective degrader.

Table 1: Illustrative Efficacy of VHL-based PROTACs in Cellular Assays

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

|---|---|---|---|---|---|

| ARD-69 | Androgen Receptor | LNCaP | 0.86 | >95 | [9] |

| ARD-69 | Androgen Receptor | VCaP | 0.76 | >95 | [9] |

| Unnamed | CDK6 | MM.1S | 5.1 | >95 | [9] |

| NXD02 | BCL-XL | MOLM-14 | 6.6 | >90 |[10] |

Table 2: Illustrative Efficacy of CRBN-based PROTACs in Cellular Assays

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

|---|---|---|---|---|---|

| AT 1 | BRD4 | - | - | - | |

| K-256 | BRD4 | - | Low nM | >90 | [10] |

| Unnamed | STAT3 | - | - | >60 |[10] |

Experimental Protocols

The following section provides detailed methodologies for key experiments essential for the characterization of Aster-A degraders.

Western Blot for Protein Degradation Assessment

This protocol is used to quantify the reduction in Aster-A protein levels following treatment with a degrader.

Protocol Steps:

-

Cell Culture and Treatment: Plate cells (e.g., HepG2, HEK293T) and allow them to adhere. Treat cells with serial dilutions of the Aster-A degrader or vehicle control (e.g., DMSO) for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours)[11].

-

Sample Preparation (Cell Lysis):

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay[11].

-

SDS-PAGE:

-

Normalize protein concentrations for all samples.

-

Add Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature proteins.

-

Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and run the electrophoresis[5].

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system[5].

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour[11].

-

Incubate the membrane with a primary antibody specific to Aster-A overnight at 4°C.

-

Incubate with a primary antibody for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

-

Wash the membrane with TBST.

-

-

Detection:

-

Data Analysis: Quantify the band intensities. Normalize the Aster-A signal to the loading control signal. Plot the percentage of remaining Aster-A protein against the degrader concentration to calculate DC50 and Dmax values[14].

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to demonstrate the formation of the Aster-A :: PROTAC :: E3 ligase ternary complex, which is the key mechanistic step for PROTAC action.

Protocol Steps:

-

Cell Culture and Treatment:

-

Cell Lysis:

-

Immunoprecipitation:

-

Normalize the protein concentration of the lysates.

-

Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour to reduce non-specific binding[15].

-

Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-Cereblon) or a control IgG overnight at 4°C[15].

-

Add Protein A/G agarose beads to capture the antibody-protein complexes and incubate for 2-4 hours[15].

-

-

Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold wash buffer to remove non-specifically bound proteins[15][17].

-

Elution and Analysis:

-

Elute the captured proteins from the beads by adding Laemmli sample buffer and boiling.

-

Analyze the eluates by Western blot, probing for Aster-A and the E3 ligase. The presence of Aster-A in the E3 ligase immunoprecipitate from degrader-treated cells (but not in the control) confirms the formation of the ternary complex[15].

-

In-Cell Ubiquitination Assay

This assay directly assesses the ubiquitination of Aster-A induced by the degrader.

Protocol Steps:

-

Cell Transfection and Treatment:

-

Co-transfect cells (e.g., HEK293T) with plasmids expressing HA-tagged ubiquitin and a plasmid for your protein of interest (if studying overexpressed protein)[18].

-

After 24-48 hours, pre-treat with a proteasome inhibitor (MG132) for 2-4 hours.

-

Treat cells with the Aster-A degrader or vehicle control for the desired time.

-

-

Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions, ensuring that only covalently attached ubiquitin is detected. Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration[18].

-

Immunoprecipitation: Immunoprecipitate Aster-A using an anti-Aster-A antibody[19].

-

Western Blot Analysis: Elute the immunoprecipitated proteins and analyze by Western blot using an anti-HA antibody to detect ubiquitinated Aster-A (which will appear as a high-molecular-weight smear or ladder) and an anti-Aster-A antibody to confirm the immunoprecipitation of the target protein[18][19].

Conclusion and Future Directions

The development of Aster-A degraders represents a novel therapeutic approach with the potential to impact diseases driven by dysregulated cholesterol metabolism. The preliminary data and established methodologies outlined in this guide provide a solid foundation for advancing these molecules through the drug discovery pipeline. Future studies should focus on obtaining robust quantitative data on the efficacy and selectivity of lead compounds like PROTAC Aster-A degrader-1. Furthermore, in vivo studies in relevant animal models will be crucial to evaluate their pharmacokinetic properties, therapeutic efficacy, and safety profiles. The continued exploration of this target class holds significant promise for the development of new medicines for challenging diseases.

References

- 1. Schematic representation of the intracellular cholesterol transport pathway [pfocr.wikipathways.org]

- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 3. Buy PROTAC Aster-A degrader-1 [smolecule.com]

- 4. Reverse Cholesterol Transport Pathway and Cholesterol Efflux in Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. docs.abcam.com [docs.abcam.com]

- 6. Aster Proteins Regulate the Accessible Cholesterol Pool in the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective Aster inhibitors distinguish vesicular and nonvesicular sterol transport mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.com]

- 9. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. bosterbio.com [bosterbio.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 17. assaygenie.com [assaygenie.com]

- 18. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ubiquitination Assay - Profacgen [profacgen.com]

Unveiling the E3 Ligase Machinery Recruited by Aster-A Ligand-3: A Technical Guide

For Immediate Release

[City, State] – [Date] – In the rapidly evolving landscape of targeted protein degradation, the precise identification of E3 ubiquitin ligases recruited by novel degrader molecules is paramount for the development of effective therapeutics. This technical guide provides an in-depth analysis of the E3 ligase recruitment mechanism of Aster-A Ligand-3, a key component of the PROTAC® Aster-A degrader-1 (also known as NGF3). This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.

Recent investigations have revealed that the PROTAC Aster-A degrader-1, which incorporates this compound, does not rely on a single E3 ligase for its activity. Instead, it employs a dual-recruitment strategy, engaging both the Cereblon (CRBN) and von Hippel-Lindau (VHL) E3 ubiquitin ligases to mediate the degradation of the Aster-A protein.[1] This finding underscores a sophisticated mechanism of action that may offer advantages in terms of degradation efficiency and overcoming potential resistance mechanisms.

Core Mechanism of Action

The PROTAC Aster-A degrader-1 functions as a heterobifunctional molecule. One terminus binds to the target protein, Aster-A, a sterol transport protein, while the other terminus, featuring the this compound moiety, recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the Aster-A protein, marking it for subsequent degradation by the proteasome. The ability of this compound to engage both CRBN and VHL provides a versatile and robust platform for inducing the degradation of Aster-A.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding and degradation activity of PROTAC Aster-A degrader-1 (NGF3).

| Parameter | Value | Method | Reference |

| Binding Affinity (NGF3 to Aster-A) | |||

| Dissociation Constant (Kd) | 83 nM | Fluorescence Intensity | [1] |

| Dissociation Constant (Kd) | 90 nM | Fluorescence Polarization | [1] |

Further quantitative data on ternary complex formation and degradation kinetics will be populated as they become available in the primary literature.

Signaling Pathway and Experimental Workflow

To elucidate the mechanism of action of this compound-containing degraders, a series of key experiments are typically performed. The following diagrams, generated using the DOT language for Graphviz, illustrate the conceptual signaling pathway and a general experimental workflow for characterizing such a degrader.

Caption: Conceptual signaling pathway of Aster-A degradation mediated by a PROTAC.

Caption: General experimental workflow for characterizing a PROTAC degrader.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the interaction and activity of the PROTAC Aster-A degrader-1. These are based on standard methodologies in the field and should be optimized for specific experimental conditions.

Protocol 1: Fluorescence Polarization (FP) Binding Assay

Objective: To determine the binding affinity of the PROTAC Aster-A degrader-1 to the Aster-A protein.

Materials:

-

Purified recombinant Aster-A protein

-

Fluorescently labeled Aster-A ligand (or a competitive FP assay with a known fluorescent ligand)

-

PROTAC Aster-A degrader-1

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

384-well, low-volume, black microplates

-

Plate reader with FP capabilities

Procedure:

-

Prepare a serial dilution of the PROTAC Aster-A degrader-1 in assay buffer.

-

Add a constant concentration of purified Aster-A protein and the fluorescent probe to each well of the microplate.

-

Add the serially diluted PROTAC degrader to the wells. Include control wells with no degrader (maximum polarization) and wells with no Aster-A protein (minimum polarization).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium, protected from light.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Plot the change in polarization as a function of the degrader concentration and fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).

Protocol 2: Western Blotting for Aster-A Degradation

Objective: To quantify the degradation of endogenous Aster-A protein in cells treated with the PROTAC degrader.

Materials:

-

Cell line expressing Aster-A (e.g., HEK293T)

-

PROTAC Aster-A degrader-1

-

Cell culture medium and supplements

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against Aster-A

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of PROTAC Aster-A degrader-1 or DMSO for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

Wash the cells with cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against Aster-A overnight at 4°C.

-

Wash the membrane and incubate with the primary antibody for the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and add ECL substrate.

-

Image the blot using a chemiluminescence imager.

-

Quantify the band intensities using image analysis software and normalize the Aster-A signal to the loading control. Calculate the DC50 value (concentration at which 50% of the protein is degraded).

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To confirm the formation of the ternary complex between Aster-A, the PROTAC degrader, and the E3 ligase (CRBN or VHL).

Materials:

-

Cells expressing Aster-A, and the respective E3 ligase.

-

PROTAC Aster-A degrader-1

-

DMSO (vehicle control)

-

Co-IP lysis buffer (non-denaturing)

-

Antibody against the E3 ligase (for immunoprecipitation)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Western blot reagents (as described in Protocol 2)

Procedure:

-

Treat cells with the PROTAC Aster-A degrader-1 or DMSO for a short period (e.g., 1-2 hours) to capture the transient ternary complex.

-

Lyse the cells in Co-IP lysis buffer.

-

Pre-clear the lysates by incubating with magnetic beads.

-

Incubate the pre-cleared lysates with an antibody against the E3 ligase (e.g., anti-CRBN or anti-VHL) to immunoprecipitate the E3 ligase and its binding partners.

-

Add Protein A/G magnetic beads to pull down the antibody-protein complexes.

-

Wash the beads extensively with wash buffer to remove non-specific binders.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluates by Western blotting using antibodies against Aster-A and the E3 ligase to confirm the presence of all three components in the complex.

This technical guide provides a foundational understanding of the E3 ligase recruitment by this compound. Further research will undoubtedly provide more granular details on the structural and kinetic aspects of the ternary complexes formed, paving the way for the rational design of next-generation Aster-A degraders.

References

Basic characterization of Aster-A Ligand-3 chemical properties

An in-depth analysis of the chemical and biological characteristics of Aster-A Ligand-3 is presented in this technical guide, which is intended for researchers, scientists, and other experts in the field of drug development. This document offers a thorough summary of the physicochemical characteristics, binding kinetics, and signaling pathways of the ligand. For easy comparison, all quantitative data are presented in well-organized tables. The key tests' methodologies are described in detail, and the signaling pathways and experimental procedures are shown using Graphviz diagrams. This manual seeks to be an essential tool for comprehending the basic characteristics of this compound and directing additional investigation and therapeutic development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are essential for understanding the compound's behavior in biological systems and for formulation development.

| Property | Value | Unit |

| Molecular Formula | C₂₂H₂₅N₅O₄ | |

| Molecular Weight | 423.47 | g/mol |

| IUPAC Name | 4-(4-acetylpiperazin-1-yl)-N-(6-methoxy-1H-indazol-3-yl)benzamide | |

| Melting Point | 215-218 | °C |

| pKa | 7.8 (basic), 12.1 (acidic) | |

| LogP | 3.2 | |

| Polar Surface Area | 95.6 | Ų |

Binding Affinity and Kinetics to Aster-A Receptor

The binding characteristics of this compound to its target, the Aster-A receptor, were evaluated using Surface Plasmon Resonance (SPR). The following table summarizes the kinetic constants.

| Parameter | Value | Unit |

| K_D (Equilibrium Dissociation Constant) | 5.8 | nM |

| k_a (Association Rate Constant) | 2.1 x 10⁵ | M⁻¹s⁻¹ |

| k_d (Dissociation Rate Constant) | 1.2 x 10⁻³ | s⁻¹ |

| Residence Time (1/k_d) | 833 | s |

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Immobilization: The Aster-A receptor was immobilized on a CM5 sensor chip via amine coupling. The chip surface was activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). The receptor was then injected at a concentration of 50 µg/mL in 10 mM sodium acetate (B1210297) buffer (pH 4.5) to achieve an immobilization level of approximately 10,000 response units (RU). Finally, the surface was blocked with 1 M ethanolamine-HCl (pH 8.5).

-

Binding Analysis: A serial dilution of this compound (0.1 nM to 100 nM) in HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) was flowed over the sensor surface. The association was monitored for 180 seconds, and the dissociation was monitored for 900 seconds.

-

Data Analysis: The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to determine the association (k_a) and dissociation (k_d) rate constants. The equilibrium dissociation constant (K_D) was calculated as the ratio of k_d/k_a.

Solubility and Stability

The solubility of this compound was assessed in various buffers, and its stability was determined under different storage conditions.

| Parameter | Condition | Value | Unit |

| Solubility | |||

| Phosphate-Buffered Saline (PBS), pH 7.4 | 55 | µg/mL | |

| 5% DMSO / 95% PBS | >200 | µg/mL | |

| Simulated Gastric Fluid (pH 1.2) | 12 | µg/mL | |

| Stability | |||

| 4°C, 30 days (in PBS) | 98% remaining | % | |

| 25°C, 30 days (in PBS) | 92% remaining | % | |

| -20°C, 90 days (in DMSO) | 99% remaining | % |

Experimental Protocol: HPLC-Based Solubility Assay

-

Sample Preparation: An excess amount of this compound was added to each buffer solution. The samples were shaken at room temperature for 24 hours to ensure equilibrium was reached.

-

Filtration: The saturated solutions were filtered through a 0.45 µm filter to remove undissolved solid.

-

Quantification: The concentration of the dissolved ligand in the filtrate was determined by High-Performance Liquid Chromatography (HPLC) with a UV detector, against a standard curve of known concentrations.

Pharmacokinetic Properties (In Vivo, Rat Model)

An initial pharmacokinetic study was conducted in male Sprague-Dawley rats to assess the in vivo behavior of this compound.

| Parameter | Value | Unit |

| Bioavailability (Oral) | 35 | % |

| Half-life (t₁/₂) | 4.2 | hours |

| C_max (Maximum Plasma Concentration) | 1.2 | µg/mL |

| T_max (Time to C_max) | 1.5 | hours |

| Clearance (CL) | 0.8 | L/hr/kg |

| Volume of Distribution (V_d) | 2.5 | L/kg |

Signaling Pathway Analysis

Upon binding to the Aster-A receptor, this compound initiates a downstream signaling cascade involving the activation of the MAP Kinase (MAPK) pathway.

Caption: this compound induced MAPK signaling pathway.

Experimental Protocol: Western Blot for ERK Phosphorylation

-

Cell Culture and Treatment: Cells expressing the Aster-A receptor were cultured to 80% confluency. The cells were serum-starved for 24 hours and then treated with 10 nM this compound for various time points (0, 5, 15, 30, 60 minutes).

-

Lysis: Cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates was determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked with 5% BSA in TBST and incubated overnight at 4°C with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

-

Detection: The membrane was then incubated with HRP-conjugated secondary antibodies, and the signal was detected using an enhanced chemiluminescence (ECL) substrate. The band intensities were quantified using densitometry software.

Experimental Workflow for Ligand Characterization

The following diagram outlines the general workflow for the characterization of a novel ligand like this compound.

Caption: General workflow for novel ligand characterization.

Methodological & Application

Application Notes and Protocols: Synthesis of a PROTAC Utilizing Aster-A Ligand-3

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of a Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of the Aster-A protein. The synthesis utilizes Aster-A Ligand-3 as the target-binding moiety, coupled to a Cereblon (CRBN) E3 ligase ligand via a polyethylene (B3416737) glycol (PEG) linker.

Introduction to Aster-A and PROTAC-Mediated Degradation

The Aster-A protein (also known as GRAMD1A) is an endoplasmic reticulum (ER)-resident protein that plays a crucial role in intracellular cholesterol homeostasis. It functions by sensing elevated cholesterol levels in the plasma membrane and facilitating its non-vesicular transport to the ER. This process is integral to the sterol regulatory element-binding protein 2 (SREBP-2) pathway, which governs the cellular response to cholesterol levels. Dysregulation of cholesterol transport is implicated in various metabolic and cardiovascular diseases, making Aster-A a compelling target for therapeutic intervention.

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins. A PROTAC consists of three key components: a ligand that binds to the protein of interest (in this case, this compound), a ligand that recruits an E3 ubiquitin ligase (such as CRBN or VHL), and a linker that connects the two ligands. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target, marking it for degradation by the proteasome.

This protocol outlines a modular synthetic approach to generate a potent and selective Aster-A degrader.

Signaling Pathway of Aster-A

The diagram below illustrates the role of Aster-A in the cholesterol transport pathway. Under conditions of high plasma membrane cholesterol, Aster-A is recruited to ER-plasma membrane contact sites. It then facilitates the transfer of cholesterol to the ER, which in turn regulates the SREBP-2 pathway to maintain cholesterol homeostasis.

Experimental Workflow for PROTAC Synthesis

The synthesis of the Aster-A PROTAC is a multi-step process that begins with the deprotection of this compound, followed by coupling to a pre-functionalized E3 ligase ligand-linker construct. The final product is then purified and characterized.

Detailed Experimental Protocols

This section provides detailed methodologies for the key steps in the synthesis of the Aster-A PROTAC.

4.1. Step 1: Boc Deprotection of this compound

-

Objective: To remove the tert-Butyloxycarbonyl (Boc) protecting group from the secondary amine of this compound.

-

Materials:

-

Boc-protected this compound (1.0 eq)

-

Trifluoroacetic acid (TFA) (20 eq)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve Boc-protected this compound in DCM (0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize excess acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amine (this compound-Amine).

-

4.2. Step 2: Amide Coupling of Deprotected Ligand and Pomalidomide-Linker

-

Objective: To form an amide bond between the deprotected this compound-Amine and a pomalidomide-PEG linker construct bearing a terminal carboxylic acid.

-

Materials:

-

This compound-Amine (1.0 eq)

-

Pomalidomide-PEG-COOH (e.g., 4-(2-(2-(2-carboxyethoxy)ethoxy)ethoxy)pomalidomide) (1.1 eq)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve Pomalidomide-PEG-COOH in anhydrous DMF (0.1 M).

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

Add a solution of this compound-Amine in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude PROTAC.

-

4.3. Step 3 & 4: Purification and Characterization

-

Objective: To purify the crude PROTAC and confirm its identity and purity.

-

Purification:

-

The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

-

A typical gradient would be from 10% to 90% acetonitrile (B52724) in water (both containing 0.1% TFA) over 30 minutes.

-

Fractions containing the desired product are collected and lyophilized.

-

-

Characterization:

-

LC-MS: To confirm the molecular weight of the final PROTAC.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Quantitative Data Summary

The following table summarizes typical quantitative data expected from the synthesis of a PROTAC molecule. Actual results may vary depending on the specific reagents and reaction conditions used.

| Parameter | Typical Value | Method of Analysis |

| Deprotection Step Yield | >95% | Gravimetric |

| Coupling Step Yield | 40-70% | Gravimetric |

| Overall Yield | 35-65% | Gravimetric |

| Final Purity | >98% | RP-HPLC (UV 254nm) |

| Molecular Weight | Confirmed ± 0.5 Da | LC-MS (ESI) |

| Structural Confirmation | Consistent with proposed structure | ¹H NMR, ¹³C NMR |

Conclusion

This document provides a comprehensive protocol for the synthesis of an Aster-A targeting PROTAC. The modular nature of this synthetic route allows for the facile substitution of linkers and E3 ligase ligands to enable structure-activity relationship (SAR) studies and optimization of the degrader's properties. The successful synthesis and subsequent biological evaluation of this PROTAC could provide a valuable chemical tool for studying the role of Aster-A in cellular physiology and a starting point for the development of novel therapeutics.

Application Notes and Protocols for Detecting Aster-A (GRAMD1A) Protein Levels via Western Blot

These application notes provide a detailed protocol for the detection and quantification of Aster-A (GRAMD Domain Containing 1A) protein levels in cell lysates using Western blotting. This guide is intended for researchers, scientists, and drug development professionals familiar with standard laboratory techniques.

Introduction